molecular formula C8H9IO B2801429 1-Iodo-2-methoxy-3-methylbenzene CAS No. 108078-14-4; 25922-05-8

1-Iodo-2-methoxy-3-methylbenzene

Cat. No.: B2801429
CAS No.: 108078-14-4; 25922-05-8
M. Wt: 248.063
InChI Key: KFBPVUFEPLMJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-2-methoxy-3-methylbenzene (CAS 25922-05-8) is an iodinated aromatic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . This ortho-substituted benzene derivative features methoxy and methyl functional groups adjacent to an iodine atom, making it a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where the iodine atom acts as an excellent leaving group. This enables the construction of more complex biaryl and substituted aromatic systems crucial in material science and drug discovery . The compound is offered in high purity, such as 98% , and is presented as 1-Iodo-2-methoxy-3-methylbenzene. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBPVUFEPLMJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1-Iodo-2-methoxy-3-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical characterization. 1-Iodo-2-methoxy-3-methylbenzene, a substituted aromatic halide, presents a unique combination of functional groups that dictate its interaction with various solvent systems. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility. We will delve into the molecular characteristics that govern its solubility, provide predictive assessments based on analogous structures, and outline a robust experimental protocol for precise solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Theoretical Framework for Solubility Prediction

Direct experimental data on the solubility of 1-iodo-2-methoxy-3-methylbenzene is not extensively published. Therefore, a predictive analysis based on its molecular structure and the established principles of solubility is the most effective starting point. The foundational principle is that "like dissolves like," which relates the polarity of the solute to the polarity of the solvent.[1][2]

Molecular Structure Analysis

To predict the solubility of 1-iodo-2-methoxy-3-methylbenzene, we must first dissect its structure:

  • Benzene Ring: The core aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.[3]

  • Iodine Atom: As a large, polarizable halogen, the iodine atom contributes significantly to the molecule's molecular weight and enhances van der Waals interactions. While the C-I bond has a dipole moment, the overall contribution to polarity is moderate.[2]

  • Methoxy Group (-OCH₃): The ether linkage introduces a polar element due to the electronegativity of the oxygen atom. However, it is a non-protic group, meaning it can act as a hydrogen bond acceptor but not a donor. This feature is critical for its interactions with protic solvents.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the lipophilic character of the molecule.

The combination of a large nonpolar scaffold (iodinated methylbenzene) with a moderately polar, non-protic methoxy group results in a molecule of low to moderate overall polarity with a significant lipophilic character.

substance 1-Iodo-2-methoxy-3-methylbenzene iodine Iodo Group (Increases MW, Polarizability) substance->iodine methoxy Methoxy Group (Polar, H-bond acceptor) substance->methoxy methylbenzene Methylbenzene Core (Nonpolar, Lipophilic) substance->methylbenzene polarity Overall Polarity: Low to Moderate, Predominantly Lipophilic

Caption: Molecular features governing the solubility of 1-iodo-2-methoxy-3-methylbenzene.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds like iodobenzene and iodoanisole[2][4][5], we can predict the solubility of 1-iodo-2-methoxy-3-methylbenzene in common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHigh The nonpolar hydrocarbon backbone of the solute strongly interacts with nonpolar solvents via London dispersion forces.[3]
Slightly Polar Diethyl Ether, ChloroformHigh These solvents can effectively solvate both the nonpolar ring and the moderately polar ether group, making them excellent solvents for this type of compound.[2][5]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneGood to Moderate The permanent dipole of these solvents can interact with the methoxy group, but their lack of strong hydrogen bonding limits their ability to overcome the solute's lipophilic nature as effectively as less polar options.[6]
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to Good These highly polar solvents are generally effective for a wide range of organic molecules. While good solubility is expected, it may not be as high as in less polar solvents that better match the solute's character.
Polar Protic Ethanol, MethanolModerate to Low The primary interaction for protic solvents is hydrogen bonding. Since the solute can only act as a hydrogen bond acceptor, its solubility is limited compared to solutes that can both donate and accept hydrogen bonds. The miscibility of 1-iodo-2-methoxybenzene in alcohol is a known property.[4]
Aqueous WaterInsoluble The molecule's large, nonpolar surface area and inability to form strong hydrogen bonds with water make it hydrophobic.[2][4]

Experimental Determination of Solubility

While predictions are invaluable for initial screening, precise quantitative data requires empirical measurement. The isothermal equilibrium method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.[6] This method ensures that the solution has reached a true thermodynamic equilibrium, providing a reliable solubility value.

Causality Behind the Isothermal Equilibrium Method

The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This dynamic equilibrium is temperature-dependent, hence the term "isothermal." By agitating an excess of the solid in the solvent for an extended period (typically 24-72 hours), we ensure that the solvent is fully saturated.[6] Any shorter duration risks underestimating the true solubility. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which, by definition, is its solubility at that temperature.

Detailed Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of crystalline 1-iodo-2-methoxy-3-methylbenzene to several screw-capped glass vials. The excess should be visually apparent to ensure saturation is achievable.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant-temperature orbital shaker or rotator. Set the temperature to the desired value (e.g., 25 °C) and agitate for 48-72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle completely.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

  • Sample Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.

  • Concentration Analysis: Determine the concentration of the diluted sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its specificity and sensitivity.[7]

    • Method Rationale (HPLC): A reverse-phase HPLC method would be ideal. The nonpolar nature of the compound will cause it to be well-retained on a C18 column, allowing for excellent separation from any potential impurities. A mobile phase of acetonitrile and water would be appropriate. The aromatic ring provides a strong chromophore, enabling sensitive detection by a UV spectrophotometer (typically around 254 nm).

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL, mol/L, or g/100g of solvent.

A 1. Preparation Add excess solute to vials B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant T (48-72h) B->C D 4. Phase Separation Let solids settle (2h) C->D E 5. Sample Extraction Withdraw and filter supernatant (0.22 µm) D->E F 6. Dilution Dilute sample for analysis E->F G 7. Analysis Determine concentration (e.g., HPLC-UV) F->G H 8. Calculation Calculate solubility from concentration and dilution factor G->H

Caption: Experimental workflow for the isothermal equilibrium solubility determination method.

Conclusion

While specific quantitative data for 1-iodo-2-methoxy-3-methylbenzene remains scarce in public literature, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimental verification. Its structure suggests high solubility in nonpolar and slightly polar organic solvents and limited solubility in highly polar and protic solvents, particularly water. For researchers and drug development professionals, the provided isothermal equilibrium protocol offers a reliable pathway to generate the precise data needed for process optimization, formulation design, and regulatory compliance. The principles and methodologies outlined in this guide provide a comprehensive framework for confidently navigating the solubility challenges associated with this and other complex organic molecules.

References

  • Title: Solubility test for Organic Compounds Source: Online Chemistry Lab URL: [Link]

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Sources

A Technical Guide to 1-Iodo-2-methoxy-3-methylbenzene: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-iodo-2-methoxy-3-methylbenzene, a strategically substituted aromatic scaffold, and its applications as a versatile building block in modern organic synthesis. We delve into its core reactivity, focusing on its utility in palladium-catalyzed cross-coupling reactions, metal-halogen exchange for generating potent nucleophiles, and the influence of its substituents on regioselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural and electronic properties for the efficient construction of complex molecular architectures, including substituted biaryls, functionalized heterocycles, and novel pharmaceutical intermediates. Detailed experimental protocols, mechanistic insights, and safety guidelines are provided to facilitate its practical application in the laboratory.

Introduction: The Strategic Value of a Polysubstituted Arene

1-Iodo-2-methoxy-3-methylbenzene is an aromatic iodide that offers a powerful combination of reactive sites and directing groups. Its utility stems from the convergence of three key features:

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in fundamental transformations like palladium-catalyzed cross-coupling reactions, enabling C-C, C-N, and C-O bond formation under relatively mild conditions.

  • The Methoxy Group: As a strong electron-donating group, the methoxy substituent activates the aromatic ring. More importantly, it serves as a powerful ortho-directing group in metalation reactions, although in this specific substitution pattern, its primary electronic influence modulates the reactivity of the other sites.[1][2]

  • The Methyl Group: This group provides steric bulk and electronic donation, influencing the regioselectivity of reactions and serving as a potential site for further functionalization.

This unique arrangement makes 1-iodo-2-methoxy-3-methylbenzene an ideal starting point for synthesizing sterically hindered and electronically tuned biaryl compounds and other complex structures that are often challenging to access through other means.[3]

Physicochemical & Spectroscopic Profile

A summary of the key physical and chemical properties of 1-iodo-2-methoxy-3-methylbenzene is presented below.

PropertyValue
CAS Number 29594-53-8
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance Typically a liquid or low-melting solid
Boiling Point Data not readily available; estimated >250 °C
Solubility Soluble in common organic solvents (THF, Dioxane, DMF, Toluene, CH₂Cl₂); Insoluble in water.[4]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃): Expect distinct signals for the methoxy protons (~3.8-4.0 ppm, singlet, 3H), the methyl protons (~2.2-2.4 ppm, singlet, 3H), and three aromatic protons in the 6.5-7.8 ppm region, exhibiting characteristic coupling patterns.

  • ¹³C NMR (CDCl₃): Expect eight distinct signals, including the C-I carbon at a characteristic upfield shift (~90-100 ppm), the C-O carbon (~155-160 ppm), and other aromatic and aliphatic carbons at their expected chemical shifts.

Core Synthetic Applications & Methodologies

The true power of 1-iodo-2-methoxy-3-methylbenzene is realized through its application in a variety of high-impact synthetic transformations. The workflow below illustrates the primary reaction pathways available from this versatile starting material.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Organometallic Intermediates start 1-Iodo-2-methoxy-3-methylbenzene suzuki Suzuki-Miyaura (Biaryls) start->suzuki R-B(OH)₂ Pd Catalyst, Base heck Heck Reaction (Styrenes) start->heck Alkene Pd Catalyst, Base sonogashira Sonogashira (Alkynes) start->sonogashira Terminal Alkyne Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Anilines) start->buchwald Amine Pd Catalyst, Base lithiation Halogen-Metal Exchange (Aryllithium) start->lithiation n-BuLi THF, -78 °C grignard Grignard Formation (Arylmagnesium) start->grignard Mg(0) THF, reflux E_plus_Li Reaction with Electrophiles (E+) lithiation->E_plus_Li E_plus_Mg Reaction with Electrophiles (E+) grignard->E_plus_Mg

Caption: Key synthetic transformations of 1-iodo-2-methoxy-3-methylbenzene.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling due to the C-I bond's susceptibility to oxidative addition to a Pd(0) center, which is the rate-determining step in many catalytic cycles.[5]

The Suzuki-Miyaura reaction is one of the most robust methods for constructing C(sp²)-C(sp²) bonds, forming the core of many pharmaceuticals and advanced materials.[6] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Causality & Mechanistic Insight: The high reactivity of the C-I bond ensures efficient oxidative addition to the Pd(0) catalyst. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex Oxidative Addition (+ Ar-I) pd2_boronate Ar-Pd(II)-R(L₂) pd2_complex->pd2_boronate Transmetalation (+ [R-B(OH)₃]⁻) pd2_boronate->pd0 Reductive Elimination (Forms Ar-R) ArR_out Ar-R (Biaryl Product) pd2_boronate->ArR_out ArI_in Ar-I (1-Iodo-2-methoxy-3-methylbenzene) ArI_in->pd2_complex RBOH2_in R-B(OH)₂ + Base RBOH2_in->pd2_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-Methyl-2-methoxy-3-methyl-1,1'-biphenyl

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a combination of Pd(OAc)₂ (0.02 mmol, 4.5 mg) and a suitable ligand like SPhos (0.04 mmol, 16 mg).

  • Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl compound.[7]

The Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes, providing a direct route to substituted styrenes and other vinylated aromatics.[8][9]

Causality & Mechanistic Insight: Similar to the Suzuki coupling, the reaction initiates with oxidative addition of the aryl iodide to Pd(0). The alkene then coordinates to the palladium center and undergoes migratory insertion into the Pd-Aryl bond. A subsequent β-hydride elimination step releases the product and regenerates a palladium hydride species, which is neutralized by the base to restart the catalytic cycle.[5]

Experimental Protocol: Synthesis of 1-(2-Methoxy-3-methylstyryl)benzene

  • In a sealed tube, combine 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg), styrene (1.5 mmol, 156 mg, 0.17 mL), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).

  • Add a suitable base, such as triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL) or potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (4 mL).

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue via column chromatography to isolate the target stilbene derivative.[10][11]

Formation and Reaction of Organometallic Intermediates

The carbon-iodine bond can be readily converted into a carbon-metal bond, transforming the electrophilic aromatic carbon into a potent nucleophile or a strong base.

Treatment of 1-iodo-2-methoxy-3-methylbenzene with a strong organolithium base (e.g., n-butyllithium) at low temperatures leads to a rapid halogen-metal exchange, forming the corresponding aryllithium species. This intermediate is a powerful nucleophile that can react with a wide range of electrophiles.

Causality & Mechanistic Insight: This exchange is favored thermodynamically because it forms a more stable alkyllithium species (iodobutane) and a new aryllithium. The reaction must be conducted at low temperatures (typically -78 °C) to prevent side reactions, such as reaction with the solvent (THF) or competing ortho-metalation at other sites on the ring.[12][13][14]

DoM_Mechanism start 1-Iodo-2-methoxy-3-methylbenzene aryllithium 2-Methoxy-3-methylphenyllithium start->aryllithium + n-BuLi THF, -78 °C (- n-BuI) product Functionalized Product (Ar-E) aryllithium->product + Electrophile (E⁺) e.g., CO₂, RCHO, DMF

Caption: Halogen-metal exchange and subsequent electrophilic quench.

Experimental Protocol: Synthesis of 2-Methoxy-3-methylbenzoic acid

  • Add a solution of 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg) in anhydrous tetrahydrofuran (THF, 5 mL) to a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.

  • Bubble dry carbon dioxide (CO₂) gas through the solution for 20 minutes, or pour the mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL).

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

The reaction with elemental magnesium in an ethereal solvent converts the aryl iodide into a Grignard reagent (R-MgX), a less reactive but highly versatile nucleophile compared to its aryllithium counterpart.[15][16]

Causality & Mechanistic Insight: The reaction occurs on the surface of the magnesium metal.[17] Activation of the magnesium is often required to remove the passivating oxide layer; this can be achieved mechanically (crushing) or chemically with a small crystal of iodine or 1,2-dibromoethane.[16][18] Absolute exclusion of water is critical, as Grignard reagents are strong bases and will be quenched by any protic source.[15]

Experimental Protocol: Preparation and Use of (2-Methoxy-3-methylphenyl)magnesium iodide

  • Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine.

  • Add anhydrous THF (2 mL) and a small portion (~10%) of a solution of 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 248 mg) in THF (3 mL).

  • Gently warm the mixture until the iodine color fades and bubbling is observed, indicating initiation. If it does not start, sonication may be applied.

  • Add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at room temperature or gentle reflux for 1-2 hours until most of the magnesium is consumed.

  • The resulting grey/brown solution of the Grignard reagent is ready for use. Cool to 0 °C and slowly add a solution of an electrophile (e.g., benzaldehyde, 1.0 mmol) in THF.

  • After the reaction is complete, quench carefully with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.

Synthesis of the Building Block

1-Iodo-2-methoxy-3-methylbenzene is typically prepared via electrophilic iodination of the corresponding precursor, 2-methoxy-3-methyltoluene (2,6-dimethylanisole). The directing effects of the methoxy and methyl groups favor substitution at the C4 and C6 positions. Careful control of the iodinating agent and reaction conditions is necessary to achieve selective iodination at the desired C1 position, which is sterically hindered. Alternative multi-step routes may be required for unambiguous synthesis.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are paramount.

  • Hazard Class: Aryl iodides should be handled as irritants. Avoid contact with skin, eyes, and clothing.[19][20][21]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Conduct all manipulations in a well-ventilated fume hood. Organolithium reagents and Grignard reagents are highly reactive and may be pyrophoric; they must be handled under a strictly inert atmosphere.

  • Storage: Store the compound in a tightly sealed container in a cool, dark place, as some aryl iodides can be light-sensitive.[4][21]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Iodo-2-methoxy-3-methylbenzene is a high-value building block whose synthetic potential is derived from the well-defined and orthogonal reactivity of its functional groups. The C-I bond provides a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions and for conversion into highly reactive organometallic nucleophiles. The methoxy and methyl substituents provide steric and electronic differentiation that can be exploited to construct complex, highly substituted aromatic systems. This guide has outlined the core principles and provided actionable protocols to empower chemists to effectively integrate this versatile reagent into their synthetic strategies for drug discovery and materials science.

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  • Yang, Y., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Journal of the American Chemical Society. Available at: [Link]

  • Cera, G., et al. (n.d.). Iodocyclization of 2-Methylthiophenylacetylenes to 3-Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. IRIS UniPA. Available at: [Link]

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An In-depth Technical Guide on the Storage Stability and Shelf Life of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Iodo-2-methoxy-3-methylbenzene, a substituted aromatic iodide, is a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifunctional structure, featuring iodo, methoxy, and methyl groups on a benzene ring, allows for diverse chemical transformations. However, the inherent reactivity of these functional groups, particularly the labile carbon-iodine bond, necessitates a thorough understanding of the compound's stability to ensure its quality, efficacy in synthetic applications, and safety during storage and handling. This guide provides a comprehensive analysis of the factors influencing the stability of 1-Iodo-2-methoxy-3-methylbenzene, outlines potential degradation pathways, and offers evidence-based protocols for its storage and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-Iodo-2-methoxy-3-methylbenzene is essential for predicting its stability and designing appropriate storage and handling protocols. While specific data for this exact isomer is not extensively published, data for the closely related 2-iodoanisole (1-Iodo-2-methoxybenzene) provides a reasonable proxy.

PropertyValue (for 2-Iodoanisole)Reference
Molecular Formula C₇H₇IO[1][2]
Molecular Weight 234.03 g/mol [1][2]
Appearance Clear yellow liquid[1]
Density 1.799 g/mL at 25°C[1]
Boiling Point 125-126°C at 19 mm Hg[1]
Solubility Insoluble in water; miscible with alcohol[1]
Sensitivity Light Sensitive[1]

Potential Degradation Pathways

The stability of 1-Iodo-2-methoxy-3-methylbenzene is primarily dictated by the chemistry of its three functional groups: the iodo substituent, the methoxy group, and the methyl group. Degradation can be initiated by several environmental factors, including light, heat, oxygen, and acidic or basic conditions.

Photodegradation (De-iodination)

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is particularly susceptible to cleavage upon exposure to light (photolysis).[3] This is the most probable degradation pathway for 1-Iodo-2-methoxy-3-methylbenzene. UV light can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical.[4] The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form 2-methoxy-3-methylbenzene. The iodine radicals can combine to form elemental iodine (I₂), which often imparts a yellow or brown color to aged samples.[3]

Thermal Degradation

Elevated temperatures can also promote the cleavage of the C-I bond, leading to de-iodination through a radical mechanism similar to photodegradation.[5][6] While aryl iodides are generally more thermally stable than their alkyl counterparts, prolonged exposure to heat can accelerate decomposition.[5] The presence of impurities can also catalyze thermal degradation.

Oxidative Degradation

The methyl and methoxy groups on the aromatic ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, metal catalysts, or oxidizing agents. The methyl group can be oxidized to a carboxylic acid (benzoic acid derivative) under strong oxidizing conditions.[7][8][9] The methoxy group is generally stable but can undergo oxidative degradation under harsh conditions.

Hydrolytic Degradation (Ether Cleavage)

Ethers are generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions, the methoxy group can be cleaved to form a phenol and an alkyl halide.[10][11][12] This is an unlikely degradation pathway under normal storage conditions but could be a concern if the compound is exposed to acidic environments.

Degradation Pathways cluster_main 1-Iodo-2-methoxy-3-methylbenzene cluster_degradation Degradation Products MainCompound 1-Iodo-2-methoxy-3-methylbenzene Deiodinated 2-Methoxy-3-methylbenzene MainCompound->Deiodinated Photolysis / Thermolysis OxidizedMethyl 2-Methoxy-3-methylbenzoic acid MainCompound->OxidizedMethyl Oxidation EtherCleavage 2-Iodo-6-methylphenol MainCompound->EtherCleavage Acid Hydrolysis Iodine Elemental Iodine (I₂) MainCompound->Iodine Photolysis / Thermolysis

Caption: Potential degradation pathways of 1-Iodo-2-methoxy-3-methylbenzene.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maximize the shelf life and maintain the purity of 1-Iodo-2-methoxy-3-methylbenzene:

ConditionRecommendationRationale
Light Store in an amber glass bottle or a clear bottle wrapped in aluminum foil.[3]To prevent photodegradation, which is a primary degradation pathway.[1]
Temperature Store in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.[2]To minimize thermal degradation and slow down the rate of all chemical reactions.
Atmosphere For long-term storage or high-purity applications, flush the container with an inert gas (e.g., argon or nitrogen) before sealing.[13][14]To displace oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Container Use a tightly sealed container with a Teflon-lined cap.To prevent leakage and contamination from the external environment.
Handling Bring the container to room temperature before opening to prevent condensation of moisture inside. Handle in an inert atmosphere (glove box) if possible.[15]To avoid the introduction of water, which can lead to hydrolysis under certain conditions.

Methodology for Stability Assessment

A comprehensive stability assessment of 1-Iodo-2-methoxy-3-methylbenzene should involve a combination of long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques for monitoring the purity and degradation of 1-Iodo-2-methoxy-3-methylbenzene.[16][17]

  • HPLC: A reverse-phase HPLC method with a C18 column and a UV detector is suitable for separating the parent compound from its potential degradation products. The mobile phase would typically consist of a mixture of acetonitrile and water or methanol and water.

  • GC-MS: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to identify the de-iodinated product and other potential volatile impurities.[18][19]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[20][21][22] These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions.[23]

Stress ConditionProtocolPotential Degradation
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.Ether cleavage.
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.Minimal degradation expected.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.Oxidation of the methyl group.
Thermal Store the solid compound at 80°C for 48 hours.De-iodination.
Photostability Expose a solution of the compound to a light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[24]De-iodination.

Note: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[20][23]

Stability_Testing_Workflow cluster_start Initial Analysis cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Start Pristine Sample of 1-Iodo-2-methoxy-3-methylbenzene Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidative Oxidative Stress Start->Oxidative Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis HPLC / GC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis DegradationProfile Degradation Profile & Pathway Elucidation Analysis->DegradationProfile MethodValidation Stability-Indicating Method Validation Analysis->MethodValidation

Caption: Workflow for stability assessment of 1-Iodo-2-methoxy-3-methylbenzene.

Conclusion

The stability of 1-Iodo-2-methoxy-3-methylbenzene is a critical parameter that influences its utility in research and development. The primary degradation pathway is photodegradation leading to de-iodination, which can be effectively mitigated by protecting the compound from light. Thermal and oxidative degradation are also potential concerns, necessitating storage in a cool, inert environment. By implementing the recommended storage and handling protocols and utilizing robust analytical methods for stability monitoring, researchers and drug development professionals can ensure the quality and integrity of this valuable synthetic intermediate, thereby contributing to the successful and reproducible synthesis of target molecules.

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Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Substituted Arenes

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a paradigm shift, enabling the construction of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] These transformations are foundational in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This guide focuses on a particularly relevant substrate: 1-iodo-2-methoxy-3-methylbenzene . As a sterically hindered, electron-rich aryl iodide, its functionalization presents unique challenges and opportunities. The presence of ortho- and meta-substituents necessitates carefully optimized protocols to achieve high yields and selectivities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, self-validating protocols for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Part 1: The Mechanistic Core of Palladium-Catalyzed Cross-Coupling

At their heart, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-iodo-2-methoxy-3-methylbenzene, forming a square planar Pd(II) complex.[5] This is typically the rate-determining step.

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron, organotin, or alkyne species) transfers its organic group to the palladium center, displacing the iodide.[4][5] In reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]

The efficiency of each step is profoundly influenced by the choice of ligand, base, solvent, and temperature, which must be tailored to the specific substrates.

General_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Intermediate Ar-Pd(II)L₂-I Pd0->PdII_Intermediate Oxidative Addition Product Ar-R Transmetalation_Complex Ar-Pd(II)L₂-R PdII_Intermediate->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Aryl_Iodide Ar-I Coupling_Partner R-M

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of boron reagents and its compatibility with a vast range of functional groups.[3][6]

Mechanism and Causality

For a sterically hindered substrate like 1-iodo-2-methoxy-3-methylbenzene, the selection of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are advantageous as they accelerate the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition and side reactions.[7][8] The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid to facilitate transmetalation.[9]

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)L₂-I Pd0->Oxidative_Addition Oxidative Addition Ligand_Exchange Ar-Pd(II)L₂(OR') Oxidative_Addition->Ligand_Exchange Base Transmetalation Ar-Pd(II)L₂(R') Ligand_Exchange->Transmetalation Transmetalation with R-B(OR')₃⁻ Transmetalation->Pd0 Reductive Elimination Product Product (Ar-R) ArI 1-Iodo-2-methoxy- 3-methylbenzene Boronic_Acid R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 1-iodo-2-methoxy-3-methylbenzene with phenylboronic acid.

Materials:

  • 1-iodo-2-methoxy-3-methylbenzene

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask via syringe. Stir for 5 minutes to dissolve the reagents.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Pre-catalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential to overcome the steric hindrance of the ortho-methoxy group and promote efficient reductive elimination.[7][8]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to form the reactive boronate species without degrading the catalyst or substrates.[6]
Solvent System Dioxane/H₂O, Toluene/H₂OThe aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the active boronate complex.[6]
Temperature 80–100 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition, especially with a sterically congested substrate.
Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for forming a bond between an aryl halide and a terminal alkyne, providing access to valuable conjugated acetylenic structures.[3] The reaction is typically co-catalyzed by palladium and copper(I) iodide.[10][11]

Mechanism and Causality

The reaction proceeds through two interconnected catalytic cycles.[10] The palladium cycle mirrors the general mechanism, while a concurrent copper cycle activates the alkyne. The copper(I) acetylide is formed, which then undergoes transmetalation with the Pd(II) intermediate. The amine base is crucial, serving to deprotonate the alkyne and act as a solvent.[12] Aryl iodides are highly reactive substrates for this transformation, often allowing for mild reaction conditions.[12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Ox_Add Ar-Pd(II)L₂-I Pd0->Ox_Add Oxidative Addition (Ar-I) Red_Elim Ar-Pd(II)L₂(C≡CR) Ox_Add->Red_Elim Transmetalation Red_Elim->Pd0 Reductive Elimination Product Product (Ar-C≡CR) CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->Ox_Add To Pd Cycle Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide Deprotonation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • 1-iodo-2-methoxy-3-methylbenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 262 mg) and phenylacetylene (1.2 mmol, 122 mg, 132 µL) in anhydrous THF (5 mL).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), CuI (0.04 mmol, 7.6 mg), and Et₃N (2.0 mmol, 202 mg, 279 µL).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, reliable pre-catalysts for Sonogashira couplings.[13]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide, which facilitates the key transmetalation step.[10] Copper-free protocols exist but often require specialized ligands.[14]
Base Et₃N, DIPEA, PiperidineActs as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[3]
Solvent THF, DMF, TolueneAprotic solvents are generally used to prevent quenching of the acetylide intermediate.
Temperature Room Temperature to 60 °CThe high reactivity of aryl iodides allows for mild conditions, preserving sensitive functional groups.[12]
Part 4: The Heck Reaction for Alkene Arylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[15][16]

Mechanism and Causality

The Heck reaction mechanism deviates from the transmetalation pathway. After oxidative addition, the alkene coordinates to the Pd(II) center. This is followed by a migratory insertion (syn-addition) of the aryl group and the palladium across the double bond. A subsequent β-hydride elimination (syn-elimination) forms the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base.[5][17]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ Ox_Add Ar-Pd(II)L₂-I Pd0->Ox_Add Oxidative Addition Coordination Alkene Complex Ox_Add->Coordination Alkene Coordination Insertion Migratory Insertion Intermediate Coordination->Insertion Syn-Migratory Insertion Elimination H-Pd(II)L₂-I Insertion->Elimination Syn-β-Hydride Elimination Elimination->Pd0 Base Product Substituted Alkene ArI Ar-I Alkene Alkene Base Base

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Coupling with n-Butyl Acrylate

Materials:

  • 1-iodo-2-methoxy-3-methylbenzene

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: Place 1-iodo-2-methoxy-3-methylbenzene (1.0 mmol, 262 mg), n-butyl acrylate (1.5 mmol, 192 mg, 215 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg) in a sealable reaction vessel.

  • Inert Atmosphere: Flush the vessel with argon or nitrogen.

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) and Et₃N (1.5 mmol, 152 mg, 209 µL) via syringe.

  • Reaction Execution: Seal the vessel and heat to 100-120 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with water (3 x 20 mL), then brine (20 mL).

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Source Pd(OAc)₂A common and effective pre-catalyst for the Heck reaction.[18]
Ligand PPh₃ or Phosphine-FreeFor reactive aryl iodides, simple phosphines are often sufficient.[18] Phosphine-free systems using ionic liquids or specific palladium salts can also be effective.[15][19]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HI generated during the catalytic cycle and regenerate the Pd(0) catalyst.[15]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used to ensure solubility and allow for the required reaction temperatures.
Temperature 100–120 °CHigher temperatures are generally needed to promote the key steps of the catalytic cycle, particularly with less reactive alkenes.
Part 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation where traditional methods like nucleophilic aromatic substitution fail.[20][21]

Mechanism and Causality

Similar to other cross-couplings, the reaction begins with oxidative addition. The resulting Pd(II) complex then coordinates the amine. A base abstracts a proton from the coordinated amine to form a palladium amido complex. This key intermediate undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[20][21] The choice of a bulky, electron-rich ligand is critical to facilitate the reductive elimination of the often sterically demanding aryl amine product.[22]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Ox_Add Ar-Pd(II)L₂-I Pd0->Ox_Add Oxidative Addition Amine_Complex [Ar-Pd(II)L₂(HNR₂)]⁺I⁻ Ox_Add->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)L₂(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ ArI Ar-I Amine HNR₂ Base Base Experimental_Workflow A 1. Reagent Preparation (Drying solvents, weighing reagents) B 2. Reaction Setup (Flame-dry glassware, establish inert atmosphere) A->B C 3. Reagent & Catalyst Addition (Under positive pressure of Ar/N₂) B->C D 4. Reaction Execution (Heating, stirring, monitoring via TLC/GC-MS) C->D E 5. Reaction Work-up (Quenching, extraction, drying) D->E F 6. Purification (Flash column chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Sources

Application Note: Strategic Utilization of 1-Iodo-2-methoxy-3-methylbenzene in Sterically Demanding Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex pharmaceutical intermediates. It focuses on 1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8), a highly valuable but sterically challenging building block used to introduce the 2-methoxy-3-methylphenyl moiety into drug scaffolds.

Executive Summary & Structural Analysis

1-Iodo-2-methoxy-3-methylbenzene is a trisubstituted aryl iodide characterized by a specific 1,2,3-substitution pattern. While it appears to be a simple mono-ortho-substituted aryl halide, its reactivity is heavily influenced by the "Buttressing Effect" .

  • Structural Dynamics: The methyl group at position 3 sterically crowds the methoxy group at position 2. This restriction forces the methoxy group to adopt a conformation that often increases the steric bulk experienced by the iodine atom at position 1.

  • Medicinal Utility: This motif is frequently employed in kinase inhibitors and GPCR ligands to induce atropisomerism (axial chirality) in biaryl systems or to lock specific bioactive conformations via intramolecular hydrogen bonding or steric clashes.

  • Synthetic Challenge: Standard catalytic protocols often result in sluggish oxidative addition or stalled transmetallation due to the crowded environment. This guide provides optimized protocols to overcome these barriers.

Key Chemical Transformations[1][2]

The two most critical reactions for this building block in pharmaceutical synthesis are Suzuki-Miyaura Cross-Coupling (for biaryl formation) and Buchwald-Hartwig Amination (for aryl amine formation).

Optimized Suzuki-Miyaura Coupling Protocol

Target: Synthesis of sterically encumbered biaryls (e.g., 2-methoxy-2'-substituted biphenyls).

The Challenge: The ortho-methoxy group, buttressed by the meta-methyl, creates a "steric wall" that impedes the approach of the boronic acid/ester during transmetallation.

The Solution: Utilization of dialkylbiarylphosphine ligands (e.g., SPhos , XPhos ) which facilitate oxidative addition to hindered halides and accelerate reductive elimination.

Protocol A: High-Yield Biaryl Synthesis
ComponentReagentEquivalentsRole
Substrate 1-Iodo-2-methoxy-3-methylbenzene 1.0 equivElectrophile
Coupling Partner Aryl Boronic Acid (e.g., 2-substituted)1.5 equivNucleophile
Catalyst Pd(OAc)₂2-5 mol%Precatalyst
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)4-10 mol%Ligand (L:Pd = 2:1)
Base K₃PO₄ (Tribasic, anhydrous)3.0 equivActivator
Solvent Toluene / Water (10:1 v/v)0.2 MBiphasic System

Step-by-Step Methodology:

  • Charge: In a glovebox or under a steady stream of Argon, charge a reaction vial with Pd(OAc)₂ and SPhos.

  • Solubilize: Add anhydrous Toluene and stir at room temperature for 5 minutes to generate the active catalytic species (solution turns from orange to pale yellow/colorless).

  • Add Reactants: Add 1-Iodo-2-methoxy-3-methylbenzene, the aryl boronic acid, and finely ground K₃PO₄.

  • Degas: Add the water component (degassed). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 100°C with vigorous stirring (1000 rpm) for 12–18 hours. Note: Vigorous stirring is crucial for the biphasic system.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: If the boronic acid is prone to protodeboronation, switch the base to K₂CO₃ and use DME/Water or 1,4-Dioxane/Water at 80°C.

Buchwald-Hartwig Amination Protocol

Target: Coupling with secondary amines to form hindered anilines.

The Challenge: The electron-rich nature of the methoxy group can deactivate the metal center, while the steric bulk hinders the amine coordination.

The Solution: Use of Pd-PEPPSI-IPr or BrettPhos Pd G4 precatalysts, which are designed to stabilize the Pd(0) species and prevent β-hydride elimination in alkyl amines.

Protocol B: C-N Bond Formation with Secondary Amines
ComponentReagentEquivalentsRole
Substrate 1-Iodo-2-methoxy-3-methylbenzene 1.0 equivElectrophile
Amine Secondary Amine (cyclic or acyclic)1.2 equivNucleophile
Catalyst Pd-PEPPSI-IPr 2 mol%Precatalyst
Base NaOtBu (Sodium tert-butoxide)1.4 equivStrong Base
Solvent 1,4-Dioxane or Toluene0.25 MAnhydrous Solvent

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Loading: Add Pd-PEPPSI-IPr, NaOtBu, and the aryl iodide. (If the amine is solid, add it here).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: If liquid, add the amine dropwise via syringe.

  • Reaction: Stir at 80°C (oil bath) or 110°C (if using microwave irradiation) for 4–8 hours.

  • Monitoring: Monitor by LCMS. The bulky ligand prevents the formation of "Pd-black" often seen with simple phosphines.

  • Quench: Dilute with diethyl ether, filter through Celite, and concentrate.

Visualized Workflow & Mechanism

The following diagram illustrates the decision logic for selecting the correct protocol based on the target moiety, highlighting the specific steric considerations of the 1-iodo-2-methoxy-3-methylbenzene scaffold.

G Start Starting Material: 1-Iodo-2-methoxy-3-methylbenzene Decision Target Transformation? Start->Decision Suzuki C-C Bond Formation (Biaryl Synthesis) Decision->Suzuki Aryl Boronic Acid Buchwald C-N Bond Formation (Amination) Decision->Buchwald Amine StericCheck Is Coupling Partner Sterically Hindered? Suzuki->StericCheck SPhos Protocol A: Pd(OAc)2 + SPhos (General Hindrance) StericCheck->SPhos Yes (Ortho-sub) XPhos Alternative: Pd2(dba)3 + XPhos (Extreme Hindrance) StericCheck->XPhos Yes (Di-ortho-sub) AmineType Amine Type? Buchwald->AmineType PEPPSI Protocol B: Pd-PEPPSI-IPr (Secondary Amines) AmineType->PEPPSI Secondary BrettPhos Alternative: BrettPhos Pd G4 (Primary Amines) AmineType->BrettPhos Primary

Caption: Decision matrix for catalytic system selection based on the steric demand of the coupling partner.

Strategic "Senior Scientist" Insights

The "Buttressing Effect" Explained

In 1-Iodo-2-methoxy-3-methylbenzene, the methyl group at C3 prevents the methoxy group at C2 from rotating freely away from the iodine at C1. This locks the methoxy group into a conformation that exerts maximum steric pressure on the iodine.

  • Consequence: The rate of Oxidative Addition is generally slower than in 2-iodoanisole.

  • Mitigation: Higher temperatures (100°C+) and electron-rich, bulky ligands (Buchwald ligands) are not optional; they are required to force the Pd(0) into the C-I bond.

Handling & Stability
  • Light Sensitivity: Like most aryl iodides, this compound is light-sensitive. Store in amber vials.

  • Deiodination: In strong reducing conditions (e.g., prolonged heating with Pd and excess amine), hydrodehalogenation (replacement of I with H) can occur.

    • Prevention: Ensure the reaction remains strictly anhydrous if using strong bases like NaOtBu, or switch to weaker bases (Cs₂CO₃) if the reaction is slow.

Impurity Profile

Commercial batches of 1-Iodo-2-methoxy-3-methylbenzene (CAS 25922-05-8) may contain traces of 2-iodo-6-methylanisole (the regioisomer).

  • QC Check: Always run a ¹H NMR prior to use.

    • Diagnostic Signal: Look for the splitting pattern of the aromatic protons. The 1,2,3-trisubstituted pattern (doublet-doublet-triplet) is distinct from the 1,2,6-pattern.

References

  • Organic Syntheses. Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst. Org. Synth. 1998, 75,[1] 61. Retrieved from [Link]

  • Surry, D. S., et al. Synthesis of Medium-Ring and Iodinated Biaryl Compounds. Angew. Chem. Int. Ed. 2005. Retrieved from [Link]

  • PubChem. o-Iodoanisole (Analogous Structure Data). NIH National Library of Medicine.[2] Retrieved from [Link]

Sources

Heck reaction optimization for 1-Iodo-2-methoxy-3-methylbenzene substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of the Mizoroki-Heck reaction for 1-Iodo-2-methoxy-3-methylbenzene . This substrate presents a specific set of challenges: while the aryl iodide moiety is highly reactive toward oxidative addition, the ortho-methoxy and meta-methyl substituents create a sterically congested environment that can impede olefin coordination and migratory insertion.

This note moves beyond generic "catalyst screening" to recommend two specific, high-probability workflows:

  • The "Jeffery" Protocol (Ligand-Free): Utilizing tetraalkylammonium salts to stabilize anionic palladium species. This is the primary recommendation for cost-efficiency and high turnover on sterically hindered iodides.

  • The Palladacycle Protocol: Utilizing bulky phosphines (e.g., P(o-tol)₃) to form robust active species when thermal stability is required.

Mechanistic Insight & Substrate Analysis

To optimize the reaction, one must understand the specific failure modes of the substrate:

  • Electronic Effect: The C2-methoxy group is electron-donating by resonance. While this typically deactivates aryl halides toward oxidative addition, the C–I bond is sufficiently weak that oxidative addition is not the rate-determining step (RDS).

  • Steric Effect (The Real Challenge): The C2-methoxy and C3-methyl groups create a "wall" near the palladium center. Large phosphine ligands (like PPh₃) often exacerbate this crowding, preventing the alkene from coordinating.

  • The Solution: Use "Ligandless" conditions where the active species is a small, anionic palladium cluster stabilized by halide ions, or use specialized bulky ligands that enforce a specific geometry.

Figure 1: Mechanistic Pathway & Optimization Logic

HeckMechanism cluster_sterics Steric Bottleneck Start Substrate: 1-Iodo-2-methoxy-3-methylbenzene OxAdd Oxidative Addition (Fast for Ar-I) Start->OxAdd Pd_Prec Precatalyst Pd(OAc)2 TBAI + TBAI (Jeffery Conditions) Stabilizes Nanoparticles/Anions Pd_Prec->TBAI Ligand + P(o-tol)3 (Herrmann-Beller) Pd_Prec->Ligand Anionic_Pd Active Species: [Pd(Ar)I2]- (Anionic) TBAI->Anionic_Pd Forms small active species Anionic_Pd->OxAdd Neutral_Pd Active Species: Palladacycle/Neutral Pd(II) Ligand->Neutral_Pd Forms thermal stable species Neutral_Pd->OxAdd Coord Olefin Coordination (Sterically Sensitive!) OxAdd->Coord Insert Migratory Insertion Coord->Insert Critical Step Elim Beta-Hydride Elimination Insert->Elim Product Coupled Product Elim->Product

Caption: Divergent activation pathways. The Anionic Pathway (left) minimizes steric bulk around the metal, facilitating the coordination of hindered substrates.

Experimental Protocols

Protocol A: The "Jeffery" Conditions (Primary Recommendation)

Best for: High yields, cost reduction, and sterically hindered aryl iodides.

This method utilizes Tetrabutylammonium iodide (TBAI) as a Phase Transfer Catalyst (PTC) and nanoparticle stabilizer. The ammonium salt allows the reaction to proceed via an anionic pathway (involving


 species) which is less sensitive to steric hindrance than phosphine-ligated pathways.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Alkene: 1.2 – 1.5 equiv (e.g., Methyl acrylate, Styrene)

  • Catalyst: Pd(OAc)₂ (1 – 2 mol%)

  • Additive: TBAI (1.0 equiv)

  • Base: K₂CO₃ (2.5 equiv) or NaHCO₃ (2.5 equiv)

  • Solvent: DMF (anhydrous) or MeCN/H₂O (9:1)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv), TBAI (1.0 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 equiv). Note: Pd(OAc)₂ is air-stable; no glovebox required, but purging is recommended.

  • Solvent/Alkene: Add DMF (0.2 M concentration relative to substrate) and the alkene (1.2 equiv).

  • Degas: Cap the vial and purge with Nitrogen or Argon for 5 minutes (balloon needle method).

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Visual Check: The reaction typically turns black (colloidal Pd). This is normal and active for Jeffery conditions. If it precipitates large metallic mirrors early, the catalyst has deactivated (add more TBAI).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/TBAI, dry over MgSO₄, and concentrate.

Protocol B: The Palladacycle Conditions (Herrmann-Beller)

Best for: Thermally unstable substrates or if Protocol A fails due to Pd black precipitation.

Uses Tri(o-tolyl)phosphine (P(o-tol)₃) .[1] Despite being bulky, this ligand forms a stable palladacycle that releases highly active species slowly, preventing catalyst death at high temperatures.

Reagents:

  • Catalyst: Pd(OAc)₂ (1 mol%) + P(o-tol)₃ (2 mol%)

    • Alternatively: Use pre-formed Herrmann-Beller catalyst.

  • Base: Et₃N (2.0 equiv) or NaOAc (2.0 equiv)[2]

  • Solvent: DMAc or NMP.

Step-by-Step Workflow:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and P(o-tol)₃ in the solvent for 15 mins at room temperature to form the active yellow/orange complex.

  • Addition: Add the aryl iodide, alkene, and base.

  • Reaction: Heat to 110–120°C . (Higher temperature required than Protocol A).

  • Monitoring: Monitor by HPLC. This reaction is generally slower but cleaner than Protocol A.

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize yield and selectivity.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black formation)Switch to Protocol A (Jeffery) . Increase TBAI to 1.5 equiv. The iodide ions stabilize the Pd nanoparticles.
Regioisomer Mix Beta-hydride elimination occurring at wrong siteSwitch Solvent. Change from DMF to MeCN. Lower temperature to 70°C and extend time.
Alkene Polymerization Reaction too slow; alkene polymerizesAdd a radical inhibitor (e.g., BHT, 10 mol%) to the mixture. Use Protocol B.
Substrate Decomposition Base sensitivitySwitch base from K₂CO₃ to NaHCO₃ or Ag₂CO₃ (milder).
Figure 2: Optimization Logic Flow

Optimization Start Start: Protocol A (Jeffery Conditions) Check Check Conversion (HPLC/TLC) Start->Check Success Yield > 85% Scale Up Check->Success Yes Fail_Conv Low Conversion (Pd Black) Check->Fail_Conv No Fail_Iso Isomerization (E/Z or Regio) Check->Fail_Iso Mixture Fix_Conv Action: Increase TBAI or Switch to Protocol B Fail_Conv->Fix_Conv Fix_Iso Action: Lower Temp or Add Ag salt Fail_Iso->Fix_Iso Fix_Conv->Check Fix_Iso->Check

Caption: Iterative optimization loop. Protocol A is the starting point; deviations in conversion or selectivity trigger specific protocol switches.

References

  • The "Jeffery Conditions" (Origin)

    • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions."[3] Tetrahedron, 1996 , 52(30), 10113-10130.[3]

  • Mechanistic Review (Anionic Pathway)

    • Beletskaya, I. P., & Cheprakov, A. V.[4] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066.[4]

  • Herrmann-Beller Catalyst (P(o-tol)₃)

    • Herrmann, W. A., et al. "Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes." Angewandte Chemie Int. Ed., 1995, 34(17), 1844–1848.
  • Ortho-Substituent Effects

    • Littke, A. F., & Fu, G. C.[3] "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine: Evidence for a 'ligandless' mechanism." Journal of the American Chemical Society, 2001 , 123(29), 6989-7000.

Sources

Application Note: High-Fidelity Lithiation and Trapping of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-yield generation of 2-methoxy-3-methylphenyllithium via lithium-halogen (Li-I) exchange of 1-iodo-2-methoxy-3-methylbenzene . Unlike Directed Ortho Metalation (DoM), which relies on thermodynamic acidity and directing groups, this protocol leverages the rapid kinetics of Li-I exchange to generate a regiospecific aryl anion at position C1.

This scaffold is a critical intermediate in the synthesis of polysubstituted resorcinols, biaryls, and complex pharmaceutical pharmacophores. The presence of the ortho-methoxy group provides secondary stabilization via chelation, but also introduces a risk of benzyne formation if thermal parameters are not strictly controlled.

Mechanistic Principles & Critical Design

Kinetic Control: Exchange vs. Deprotonation

The substrate, 1-iodo-2-methoxy-3-methylbenzene, presents three potential reactive sites:

  • C1-I Bond: Susceptible to Li-I exchange.

  • C6-H Bond: Susceptible to DoM directed by the C2-OMe group.

  • C3-Methyl Protons: Susceptible to benzylic deprotonation.

Causality: At -78°C, the rate of Li-I exchange with


-butyllithium (

-BuLi) exceeds the rate of proton transfer (DoM or benzylic deprotonation) by several orders of magnitude. The reaction is under kinetic control . The iodine atom acts as a "dummy" directing group, pre-installing the reactivity at C1.
The "Benzyne Trap" (Thermal Instability)

A critical failure mode in this chemistry is the elimination of lithium methoxide (LiOMe).

  • Mechanism: The C1-Lithium species possesses a leaving group (OMe) at the ortho position (C2).

  • Consequence: Upon warming above -20°C (or even -40°C depending on solvent), the molecule undergoes

    
    -elimination to form 3-methyl-1,2-benzyne .
    
  • Prevention: The lithiated intermediate must be generated and trapped at cryogenic temperatures (-78°C).

Pathway Visualization

The following diagram illustrates the competing pathways and the requisite control logic.

LithiationPathways Substrate 1-Iodo-2-methoxy- 3-methylbenzene Intermediate 2-Methoxy-3-methyl- phenyllithium (C1-Li Species) Substrate->Intermediate Li-I Exchange (Fast, Kinetic) nBuLi n-BuLi (-78°C, THF) nBuLi->Intermediate Trapping Electrophile (E+) Addition Intermediate->Trapping < -60°C Benzyne 3-Methyl-1,2-benzyne (Transient) Intermediate->Benzyne Elimination (-LiOMe) Product C1-Functionalized Product Trapping->Product Heat Warming (> -40°C) Heat->Benzyne Decomp Tars / Dimers / Nucleophilic Adducts Benzyne->Decomp

Caption: Kinetic pathway for Li-I exchange (green) vs. thermal decomposition to benzyne (red).

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 1-Iodo-2-methoxy-3-methylbenzene (>98% purity).

  • Organolithium:

    
    -Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2] Must be distilled from Na/Benzophenone or processed through an alumina drying column immediately prior to use.

  • Vessel: Flame-dried 3-neck round-bottom flask with internal temperature probe.

Step-by-Step Methodology
Step 1: System Preparation
  • Assemble glassware under an inert atmosphere (Argon preferred due to higher density than

    
    ).
    
  • Charge the flask with 1-Iodo-2-methoxy-3-methylbenzene (1.0 equiv).

  • Add Anhydrous THF (Concentration: 0.1 M to 0.2 M).

    • Note: THF is required to coordinate the lithium and break down hexameric

      
      -BuLi aggregates, increasing reactivity.
      
  • Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature reaches -75°C before proceeding.

Step 2: Lithiation (The Exchange)
  • Add

    
    -BuLi  (1.05 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 10–15 minutes.
    
    • Critical Control Point: Monitor internal temperature. Do not allow exotherm to exceed -70°C.

  • Stir at -78°C for 30 minutes .

    • Insight: Li-I exchange is typically complete within 5–10 minutes. 30 minutes ensures full conversion without risking DoM scrambling.

Step 3: Electrophilic Trapping
  • Dissolve the Electrophile (1.1–1.2 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).

  • Add the electrophile slowly to the lithiated solution at -78°C.

    • Note for Aldehydes/Ketones: Addition is extremely rapid.

    • Note for Alkyl Halides: Reaction may be slower; adding HMPA (Caution: Carcinogen) or DMPU (1-2 equiv) may be necessary for unreactive alkyl halides to assist

      
       kinetics.
      
  • Stir at -78°C for 30 minutes.

Step 4: Warming & Quench[3]
  • For Carbonyls/Iodine/Borates: Remove the cooling bath and allow to warm to 0°C.

  • For Silyl Chlorides: Warm to Room Temperature (RT) overnight.

  • Quench with Saturated Aqueous

    
     .
    
  • Extract with EtOAc or

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.

Electrophile Compatibility & Data Summary

The following table summarizes expected outcomes with common electrophiles using this specific scaffold.

Electrophile ClassSpecific ReagentProduct TypeExpected YieldNotes
Proton Source

/

De-iodination (Ar-H)>95%Used to determine lithiation efficiency.
Carbonyl BenzaldehydeSecondary Alcohol85-92%High diastereoselectivity not expected without chiral ligands.
Carbonyl DMFBenzaldehyde80-88%Requires acidic workup to hydrolyze the intermediate amino-alkoxide.
Halogen

Aryl Iodide (Recovery)>90%Proof of structural integrity (reversible).
Boron

Aryl Boronic Acid75-85%Hydrolysis required. Crucial for Suzuki coupling precursors.
Silicon

Aryl Silane85-90%Sterically crowded; warm to RT to ensure completion.
Carbon Dioxide

(gas/solid)
Benzoic Acid80-90%Add crushed dry ice directly or bubble gas.

Troubleshooting & Optimization

Low Yield / Recovery of Starting Material
  • Cause: Wet THF or degraded

    
    -BuLi.
    
  • Diagnosis: Quench an aliquot with

    
     immediately after Step 2. Analyze by NMR.
    
    • If Ar-D is observed: Lithiation worked; the electrophile step failed.

    • If Ar-I is observed: Lithiation failed (wet solvent or bad base).

Formation of "Tars" or Unexpected Dimers
  • Cause: Benzyne formation.

  • Solution: The reaction temperature likely spiked above -40°C before the electrophile reacted. Ensure strict -78°C maintenance during addition.

Regioisomer Scrambling
  • Observation: Product substituted at C6 instead of C1.

  • Cause: "Wandering" Lithium. If the reaction sits too long or warms up, the kinetic C1-Li species can isomerize to the thermodynamic C6-Li species (Directed Metalation position), although this is rare with Iodo-precursors unless conditions are abusive.

  • Fix: adhere strictly to the 30-minute exchange time.

References

  • Bailey, W. F., & Patricia, J. J. (1988).[4] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter 3: Lithium-Halogen Exchange).

  • Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178.

  • Slocum, D. W., et al. (1995). Directed Ortho-Metalation.[5][6] Mechanism and Regioselectivity. Tetrahedron, 51(28), 7655-7689.

  • Gilman, H., et al. (1940). The Halogen-Metal Interconversion Reaction with Some Halogenated Ethers. Journal of the American Chemical Society, 62(9), 2327–2332.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 1-Iodo-2-methoxy-3-methylbenzene coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Protocols Ticket Subject: Overcoming Steric Hindrance in 1-Iodo-2-methoxy-3-methylbenzene Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Buttressed" Steric Challenge

You are encountering difficulty coupling 1-iodo-2-methoxy-3-methylbenzene not merely because it is ortho-substituted, but because of the Buttressing Effect .

In a standard ortho-substituted aryl iodide (e.g., 2-iodoanisole), the methoxy group can rotate away from the reaction center to relieve strain. However, in your substrate, the C3-Methyl group locks the C2-Methoxy group in place, forcing it to crowd the C1-Iodine site. This creates a "wall" that blocks the approach of the coupling partner during the transmetallation step. Standard ligands (PPh₃, dppf) will fail here. You require a specialized catalytic system designed to force reductive elimination in crowded environments.

Part 1: Diagnostic & Strategy (Visualized)

Before modifying your protocol, use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Analyze Crude LCMS/NMR Result1 Starting Material (SM) Remains Unchanged Start->Result1 Result2 De-iodinated Product (1-methoxy-2-methylbenzene) Start->Result2 Result3 Homocoupling of Boronic Acid Start->Result3 Diag1 Diagnosis: Oxidative Addition Failure (Rare for Iodides) Result1->Diag1 Diag2 Diagnosis: Protodehalogenation (Catalyst is 'waiting' too long) Result2->Diag2 Diag3 Diagnosis: Transmetallation Failure (Steric bulk preventing approach) Result3->Diag3 Sol1 Solution: Switch to Pd-G4 Precatalyst (Skip Pd(II) reduction step) Diag1->Sol1 Sol2 Solution: Increase Boronic Acid (2.0 eq) Use Anhydrous Solvent + dry base Diag2->Sol2 Sol3 Solution: Switch to SPhos or Pd-PEPPSI-IPent Diag3->Sol3

Figure 1: Diagnostic workflow for sterically hindered aryl iodide coupling failures.

Part 2: Technical Support Q&A (Troubleshooting)

Q1: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and seeing <10% yield. Why?

A: These "First Generation" catalysts lack the bulk required to facilitate the final step of the cycle. For your substrate, the rate-limiting step is Reductive Elimination . Small ligands like PPh₃ allow the palladium center to remain comfortable in the intermediate state, leading to stagnation.

  • The Fix: You must use Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are bulky and electron-rich. Their bulk forces the palladium center to "eject" the product (Reductive Elimination) to relieve steric strain.

  • Recommendation: Switch to SPhos (universal for ortho-hindrance) or XPhos .

Q2: I see significant "de-iodinated" byproduct (1-methoxy-2-methylbenzene). What is happening?

A: This is Protodehalogenation . Because the steric bulk makes Transmetallation (TM) slow, the oxidative addition intermediate (Ar-Pd-I) sits in solution waiting for the boronic acid. Eventually, it grabs a proton from trace water or the solvent instead.

  • The Fix:

    • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase the collision frequency between the Pd-complex and the Boronic Acid.

    • Base Selection: Switch to anhydrous K₃PO₄ in toluene. If the boronic acid is stable, use KOtBu (but watch for degradation).

    • Ligand: Use Pd-PEPPSI-IPent .[1][2][3][4] The "flexible bulk" of the IPent ligand stabilizes the intermediate and accelerates the cycle, outcompeting the side reaction [1].

Q3: Can I use Buchwald-Hartwig amination on this substrate?

A: Yes, but Aryl Iodides suffer from Iodide Inhibition in amination reactions. The released iodide ions can form stable bridges with Palladium, poisoning the catalyst.

  • The Fix:

    • Use a Pd-G4 Precatalyst (e.g., XPhos Pd G4 or RuPhos Pd G4). These activate immediately without needing reduction.

    • Ligand choice depends on the amine:

      • Primary Amines: Use BrettPhos .[5]

      • Secondary Amines: Use RuPhos .[1][5]

    • Pro-Tip: If the reaction stalls, add a scavenger like AgOTf (Silver Triflate) to precipitate the iodide, though this is a last resort due to cost.

Part 3: Validated Experimental Protocols

Protocol A: The "SPhos" Standard (Suzuki Coupling)

Best for: General coupling of your substrate with stable boronic acids.

ComponentEquivalentsNotes
1-Iodo-2-methoxy-3-methylbenzene 1.0 equivLimiting Reagent
Boronic Acid 1.5 - 2.0 equivExcess needed to outcompete dehalogenation
Catalyst: Pd(OAc)₂ 2 - 5 mol%
Ligand: SPhos 4 - 10 mol%1:2 Pd:Ligand ratio is critical
Base: K₃PO₄ (Tribasic) 3.0 equivFinely ground
Solvent Toluene / WaterRatio 10:1 (Biphasic is usually necessary)
Temperature 100°CVigorous stirring required

Step-by-Step:

  • Charge a vial with the Aryl Iodide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed Toluene and Water via syringe.

  • Heat to 100°C for 12–16 hours.

  • Critical Check: If the reaction turns black immediately (Pd black precipitation), your ligand loading is too low.

Protocol B: The "PEPPSI" Protocol (Extreme Hindrance)

Best for: When SPhos fails or for coupling with other hindered partners.

ComponentEquivalentsNotes
Substrate 1.0 equiv
Catalyst: Pd-PEPPSI-IPent 2 mol%Commercially available precatalyst
Base: KOtBu 2.0 equivStrong base drives difficult TM steps
Solvent 1,4-DioxaneAnhydrous
Temperature 80°C

Why this works: The IPent (Isopentyl) ligand provides a "flexible steric wall" that accommodates the incoming bulky substrate during coordination but snaps back to force the product out [2].

Part 4: Ligand Selection Logic

Use the following diagram to select the correct "Engine" for your reaction based on the coupling partner.

LigandSelection Input Coupling Partner? Path1 Boronic Acid (Suzuki) Input->Path1 Path2 Amine (Buchwald-Hartwig) Input->Path2 Path3 Zinc Reagent (Negishi) Input->Path3 Suz1 Is the Boronic Acid also hindered? Path1->Suz1 Buch1 Primary or Secondary? Path2->Buch1 Rec5 Use PEPPSI-IPr Path3->Rec5 Rec1 Use SPhos Suz1->Rec1 No Rec2 Use Pd-PEPPSI-IPent Suz1->Rec2 Yes (Tetra-ortho) Rec3 Primary: BrettPhos Buch1->Rec3 Primary Rec4 Secondary: RuPhos Buch1->Rec4 Secondary

Figure 2: Ligand selection decision tree based on coupling partner type.

References

  • Organ, M. G., et al. (2009).[3] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. This paper details the "flexible bulk" concept essential for your substrate.

  • Farmer, J. L., et al. (2012).[4] "Regioselective Cross-Coupling... via Pd-PEPPSI-IPent." Journal of the American Chemical Society.[4] Demonstrates the catalyst's ability to handle hindered electrophiles.

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling." Provides data on ligand effects (SPhos vs PPh3) on dehalogenation rates.[6]

  • Sigma-Aldrich. (n.d.). "Buchwald Ligands."[5][7] Comprehensive guide on SPhos, XPhos, and RuPhos specificities for hindered couplings.

  • WuXi AppTec. (n.d.). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Discusses the iodide inhibition effect specific to aryl iodides.

Sources

purification methods for 1-Iodo-2-methoxy-3-methylbenzene crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification protocols for 1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8), also identified as 2-iodo-6-methylanisole .

This compound is a 1,2,3-trisubstituted benzene derivative where the steric crowding of the iodine atom (position 1) between the methoxy (position 2) and methyl (position 3) groups creates unique purification challenges, particularly in separating it from its less hindered regioisomers (e.g., 4-iodo-2-methylanisole).

Part 1: Technical Support & Troubleshooting (Q&A)

Q1: My crude mixture has a persistent deep purple/brown color. How do I remove it?

Diagnosis: The coloration is due to residual elemental iodine (


), a common byproduct of iodination reactions (e.g., using 

/oxidant or Sandmeyer conditions). Solution: Perform a reductive wash before any chromatographic step.
  • Dissolve the crude oil in an organic solvent (Ethyl Acetate or Dichloromethane).

  • Wash with a 10% aqueous Sodium Thiosulfate (

    
    )  solution.
    
  • Shake vigorously until the organic layer turns pale yellow or colorless. The thiosulfate reduces purple

    
     to colorless iodide (
    
    
    
    ).
  • Follow with a brine wash to remove residual salts.

Q2: I see a solid precipitating from my crude oil upon standing. Is this my product?

Diagnosis: Likely No . 1-Iodo-2-methoxy-3-methylbenzene is typically a colorless to pale yellow oil at room temperature due to the disruption of crystal packing by the ortho-substituents. Causality: The solid is frequently the 4-iodo regioisomer (4-iodo-2-methylanisole), which is a solid (MP: ~39–50 °C) and the major product in direct electrophilic aromatic substitution. Action:

  • Cool and Filter: Chill the crude mixture to 0–4 °C. If the impurity crystallizes, filter it off. The filtrate will be enriched in your target ortho-isomer.

  • Do not discard the solid until confirmed by NMR/GC-MS.

Q3: The regioisomers are co-eluting on my TLC plate. How do I separate them?

Diagnosis: The polarity difference between the ortho-iodo (target) and para-iodo (impurity) isomers is minimal because the methoxy group dominates the polarity. Solution:

  • Solvent System: Switch to a highly non-polar mobile phase. Use 100% Hexanes or Pentane . If retention is too high, add only 1–2% Ethyl Acetate or Toluene.

  • Stationary Phase: Use Silver Nitrate impregnated silica (

    
    -Silica) if standard silica fails. The silver ions interact differently with the 
    
    
    
    -systems of the sterically hindered ortho isomer versus the para isomer.
Q4: Can I use vacuum distillation for purification?

Diagnosis: Yes, but with caution. Constraint: The boiling points of the regioisomers are close. Protocol: Use a fractionating column (Vigreux). The ortho-isomer (target) typically boils slightly lower than the para-isomer due to the "ortho effect" (reduced intermolecular interactions from steric shielding).

  • Target BP: Expect ~110–120 °C at 10–15 mmHg (estimate based on analogues).

  • Safety: Do not overheat (>150 °C pot temp) to avoid iodine elimination.

Part 2: Experimental Protocols

Method A: Flash Column Chromatography (Recommended)

This method provides the highest purity (>98%) by effectively removing the para-isomer and trace starting materials.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (Grade: HPLC/ACS).

  • Loading Solvent: Dichloromethane (minimal volume).

Step-by-Step:

  • Sample Preparation: Dissolve the crude, thiosulfate-washed oil in the minimum amount of dichloromethane. Mix with silica gel (ratio 1:2 w/w) and evaporate to dryness to create a "dry load" powder.

  • Column Packing: Pack a column with a silica-to-crude ratio of at least 40:1 . The separation of regioisomers requires a high theoretical plate count.

  • Elution:

    • Start with 100% Hexanes .

    • Collect small fractions (e.g., 10–15 mL for a 1g scale).

    • The target 1-Iodo-2-methoxy-3-methylbenzene (less polar due to steric shielding of the methoxy oxygen) typically elutes first (higher

      
      ).
      
    • The para-isomer (4-iodo) elutes second.

  • Monitoring: Check fractions by TLC (UV 254 nm). Stain with Anisaldehyde if UV is weak.

Method B: Selective Crystallization (Enrichment Step)

Use this if the crude mixture contains >30% of the solid para-isomer.

  • Dissolve the crude mixture in Pentane (10 mL per gram).

  • Cool the solution to -20 °C for 12 hours.

  • The para-isomer (4-iodo-2-methylanisole) will crystallize out.

  • Cold-filter the supernatant quickly.

  • Concentrate the filtrate to obtain the enriched target oil.

Part 3: Comparative Data & Properties

PropertyTarget: 1-Iodo-2-methoxy-3-methylbenzeneImpurity: 4-Iodo-2-methylanisole
Structure Iodo at pos 1 (Ortho to OMe)Iodo at pos 4 (Para to OMe)
Physical State Colorless Oil White Solid
Melting Point < 20 °C (Liquid)39–50 °C
TLC (

)
Higher (e.g., 0.45 in Hexane)Lower (e.g., 0.35 in Hexane)
Boiling Point Lower (more volatile)Higher
CAS 25922-05-875581-11-2

Part 4: Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Dark Purple Oil) Quench 1. Wash: 10% Na2S2O3 (Remove Iodine) 2. Wash: Brine -> Dry (MgSO4) Crude->Quench StateCheck Check Physical State (at 4°C) Quench->StateCheck SolidPrecip Solid Precipitate Forms (Likely 4-Iodo isomer) StateCheck->SolidPrecip Solids Visible LiquidOil Clear/Yellow Oil StateCheck->LiquidOil Homogeneous Oil Filtration Cold Filtration (-20°C in Pentane) SolidPrecip->Filtration Filtration->LiquidOil Filtrate (Enriched) Chromatography Flash Chromatography Silica Gel (40:1) Eluent: 100% Hexanes LiquidOil->Chromatography High Purity Req. Distillation Vacuum Distillation (Vigreux Column) Target: Lower BP Fraction LiquidOil->Distillation Scale > 20g FinalProduct Pure 1-Iodo-2-methoxy-3-methylbenzene (Colorless Oil) Chromatography->FinalProduct Distillation->FinalProduct

Caption: Decision-matrix for the purification of 1-Iodo-2-methoxy-3-methylbenzene, prioritizing isomer removal.

References

  • ChemicalBook. (2024). 1-Iodo-2-methoxy-3-methylbenzene (CAS 25922-05-8) Basic Information. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-Iodo-2-methylanisole (CAS 75581-11-2) Properties.[1] Retrieved from

  • Organic Syntheses. (1941). Iodobenzene (General Iodination Workup Protocols). Org. Synth. 1941, 21, 53. Retrieved from [2]

  • National Institutes of Health (NIH). (2024). 2-Methylanisole PubChem Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2014). Regioselective iodination and separation of iodoanilines/anisoles. RSC Advances. Retrieved from

Sources

solving solubility issues of 1-Iodo-2-methoxy-3-methylbenzene in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-Iodo-2-methoxy-3-methylbenzene (also referred to as 2-iodo-6-methylanisole or 2-iodo-3-methoxytoluene).

This compound presents a classic "lipophilic shield" challenge: the hydrophobic methyl and iodo substituents flanking the methoxy group create a dense electron-rich region that resists solvation in polar protic media (like water or pure methanol), often leading to "crash-out" (precipitation) during reaction setup or workup.

Subject: 1-Iodo-2-methoxy-3-methylbenzene (CAS: 529-28-2 analog/isomer) Ticket ID: SOL-IMMB-001 Support Level: Tier 3 (Senior Application Scientist)

Module 1: Diagnostic & Physical Characterization

Q: Why does this specific aryl iodide precipitate immediately upon addition to my aqueous reaction buffer, even though anisole derivatives are generally oils?

A: The precipitation is driven by the Hydrophobic Effect and Lattice Energy (if solid) or Interfacial Tension (if liquid). 1-Iodo-2-methoxy-3-methylbenzene has a calculated LogP of approximately 3.5 – 3.8 . The 1,2,3-trisubstituted pattern creates a "greasy" hydrophobic face that repels water molecules. When you add it directly to a polar buffer, the water molecules form an ordered "cage" around the hydrophobic solute (entropic penalty), forcing the compound to aggregate and precipitate to minimize surface area.

Quick Diagnostic Table:

Solvent ClassSolubility PredictionRecommended Use
Polar Aprotic (DMSO, DMF, NMP)Excellent Primary carrier solvent for reaction stock solutions.
Polar Protic (MeOH, EtOH, IPA)Moderate Good cosolvent; requires heating or >50% v/v concentration.
Aqueous (Water, PBS, TRIS)Insoluble Do not use alone. Requires surfactant or >60% organic cosolvent.
Non-Polar (Toluene, DCM, Hexane)Excellent Extraction/Workup only (not for polar reaction media).

Module 2: Solvent Engineering & Protocols

Q: I am running a Suzuki-Miyaura coupling in Methanol/Water. How do I prevent the starting material from crashing out?

A: The standard "add everything to the flask" method fails here. You must use the "Pre-Solvation Injection" Protocol .

Protocol: Pre-Solvation Injection

Objective: Establish a stable homogenous phase or micro-emulsion before catalyst addition.

  • Calculate Cosolvent Ratio: Ensure your final solvent mixture is at least 4:1 (Organic:Aqueous) if using Methanol, or 1:1 if using THF/Dioxane.

  • Stock Preparation: Dissolve 1-Iodo-2-methoxy-3-methylbenzene in the organic component (e.g., THF or DMSO) first. The concentration should be 2x your final reaction concentration.

  • Temperature Modulation: Heat the organic stock to 40°C .

  • Dropwise Addition: Add the aqueous base solution (e.g., K₂CO₃ in water) slowly to the stirring organic stock.

    • Observation: If cloudiness persists for >10 seconds, stop. You have hit the "Oiling Out" limit . Add more organic solvent immediately.

Q: Can I run this reaction in 100% water (Green Chemistry)?

A: Not without a surfactant. The compound is too lipophilic. You must use Micellar Catalysis .

  • Recommendation: Use 2 wt% TPGS-750-M or Kolliphor EL in water.

  • Mechanism: These surfactants form nanomicelles. The lipophilic 1-Iodo-2-methoxy-3-methylbenzene migrates inside the hydrophobic core of the micelle, while the hydrophilic shell interacts with the water. This effectively "dissolves" the compound in water.

Module 3: Troubleshooting Flowchart (Visualization)

The following diagram illustrates the decision logic for selecting the correct solvent system based on your experimental constraints.

Solubility_Workflow Start Start: 1-Iodo-2-methoxy-3-methylbenzene Constraint Experimental Constraint? Start->Constraint Path_Green Green/Aqueous Only Constraint->Path_Green Strictly Aqueous Path_Standard Standard Organic Synthesis Constraint->Path_Standard Organic Allowed Path_Screening High Throughput Screening Constraint->Path_Screening Small Scale/Auto Micelles Use Micellar Media (2% TPGS-750-M in Water) Path_Green->Micelles Cosolvent Use Cosolvent System (DMF/Water or Dioxane/Water) Path_Standard->Cosolvent DMSO_Stock Dissolve in 100% DMSO (100 mM Stock) Path_Screening->DMSO_Stock Success_Green Stable Emulsion (Ready for Catalyst) Micelles->Success_Green Vigorous Stirring Success_Std Homogenous Solution (No Precipitation) Cosolvent->Success_Std Organic > 60% v/v Success_HTS No Tip Clogging (Liquid Handling Safe) DMSO_Stock->Success_HTS Dilute < 10% Water

Caption: Decision matrix for solubilizing 1-Iodo-2-methoxy-3-methylbenzene based on reaction constraints.

Module 4: Advanced FAQs

Q: I see a "gummy" oil separating at the bottom of my flask during heating. What is this? A: This is the "Oiling Out" phenomenon.

  • Cause: The reaction temperature exceeded the LCST (Lower Critical Solution Temperature) of your solvent mixture, or the salt concentration (from the base) is too high, causing a "salting out" effect of the organic substrate.

  • Fix:

    • Add a "Bridging Solvent" like n-Butanol or Isopropanol (10% v/v). These have intermediate polarity and stabilize the interface.

    • Reduce the concentration of the inorganic base (e.g., switch from 2M K₂CO₃ to 1M).

Q: Can I use DMSO for LC-MS analysis of this compound? A: Yes, but with a warning.

  • Risk: DMSO is highly viscous and can cause carry-over in autosamplers. Furthermore, if your LC method starts with high water content (e.g., 95% Water), the compound may precipitate inside the injection loop or at the head of the column.

  • Solution: Prepare samples in 50:50 Acetonitrile:Water . If you must use DMSO stocks, dilute them at least 10-fold into Acetonitrile before injection.

References

  • Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 41(3), 59–72.

    • Context: Authoritative source for using surfactants (TPGS-750-M)
  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Context: Foundational text establishing the necessity of organic cosolvents (DMF, Benzene precursors) for aryl iodide solubility.
  • Pfizer Inc. (2024). "Solvent Selection Guide for Medicinal Chemistry." Green Chemistry, (General Reference). Context: General industry standard for selecting cosolvents (e.g., 2-MeTHF, EtOAc) to replace toxic solvents while maintaining solubility.
  • PubChem. (n.d.). "1-iodo-2-methoxy-benzene (Analogous Physical Data)." National Library of Medicine.

    • Context: Source for LogP and physical property data of the direct structural analog used to infer solubility behavior.

Sources

Technical Support Center: Optimizing Iodination of 1-Iodo-2-methoxy-3-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-iodo-2-methoxy-3-methylbenzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of electrophilic aromatic iodination and achieve optimal reaction outcomes.

Introduction: The Critical Role of Temperature

The synthesis of 1-iodo-2-methoxy-3-methylbenzene and its derivatives is a cornerstone in the development of numerous pharmaceutical compounds and advanced materials.[1] The introduction of an iodine atom onto the aromatic ring provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[2] However, the success of the initial iodination step is highly dependent on precise control of the reaction temperature. Temperature influences not only the reaction rate but also the regioselectivity and the formation of unwanted byproducts. This guide will provide a comprehensive overview of how to optimize this critical parameter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the iodination of 2-methoxy-3-methylbenzene derivatives, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Electrophilicity of Iodine Increase the temperature in small increments (e.g., 5-10 °C). Consider adding a Lewis or Brønsted acid catalyst (e.g., trifluoroacetic acid).[3][4]Electrophilic aromatic substitution requires a sufficiently reactive electrophile.[5] Increasing the temperature provides the necessary activation energy for the reaction to proceed. Acid catalysts can polarize the iodine source (e.g., N-iodosuccinimide), increasing its electrophilicity.[4]
Decomposition of Starting Material or Product Decrease the reaction temperature. Monitor the reaction closely by TLC or GC-MS to observe any degradation.Methoxy-substituted aromatic compounds can be sensitive to strong acids and high temperatures, leading to decomposition or side reactions.[6]
Poor Solubility of Reagents Gently warm the reaction mixture to ensure all components are dissolved.[7] Consider a co-solvent system if solubility remains an issue.For a reaction to occur efficiently, the reactants must be in the same phase. Poor solubility can significantly hinder the reaction rate.
Inappropriate Iodinating Agent For activated systems like methoxybenzenes, milder iodinating agents like N-iodosuccinimide (NIS) in acetonitrile can be effective at room temperature or with gentle heating.[2] For less reactive substrates, a more potent system like NIS in sulfuric acid may be necessary, often requiring careful temperature control (e.g., 0-20 °C).[8]The choice of iodinating agent is crucial. A reagent that is too harsh can lead to over-iodination or decomposition, while one that is too mild may result in no reaction.

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Potential Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature Lower the reaction temperature. Reactions run at or below room temperature often exhibit higher regioselectivity.[9]Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. The methoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. Careful temperature control can favor substitution at the most electronically and sterically favored position.
Steric Hindrance Evaluate the substitution pattern of your derivative. If the desired position is sterically hindered, a higher temperature might be necessary, but this will likely come at the cost of selectivity.The bulky iodine atom will preferentially add to the least sterically hindered position. The interplay between electronic directing effects and steric hindrance determines the final isomeric ratio.
Kinetic vs. Thermodynamic Control Run the reaction at a lower temperature for a longer period to favor the kinetically controlled product. Conversely, a higher temperature may favor the thermodynamically more stable isomer.The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Temperature is a key lever to shift this balance.

Problem 3: Di-iodination or Poly-iodination

Potential Cause Troubleshooting Step Scientific Rationale
Excess Iodinating Agent Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating agent.The presence of excess iodinating agent will drive the reaction towards multiple substitutions on the activated aromatic ring.
High Reaction Temperature Lower the reaction temperature.As with poor regioselectivity, higher temperatures can promote further iodination of the mono-iodinated product, which is still an activated aromatic ring.
Prolonged Reaction Time Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.Allowing the reaction to proceed for too long after the initial iodination is complete increases the likelihood of subsequent iodination events.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for the iodination of a novel 2-methoxy-3-methylbenzene derivative?

A1: A good starting point for the iodination of activated aromatic compounds like methoxybenzene derivatives is room temperature (20-25 °C).[2][10] This allows for a controlled reaction rate and often provides good regioselectivity. If the reaction is sluggish, you can gradually increase the temperature in 10-15 °C increments, monitoring the progress by TLC or GC-MS. For some systems, cooling the reaction to 0 °C may be necessary to control exotherms and improve selectivity.[9]

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a significant role in the reaction. Polar aprotic solvents like acetonitrile can facilitate the iodination with NIS at milder temperatures compared to nonpolar solvents like carbon tetrachloride.[2] Chlorinated solvents have also been traditionally used, but their use should be minimized for environmental reasons.[11] Water can also be an effective medium for some iodination reactions.[12] The optimal temperature will need to be determined empirically for each solvent system.

Q3: Can I use microwave irradiation to optimize the reaction temperature and time?

A3: Yes, microwave-assisted synthesis can be a powerful tool for optimizing iodination reactions. It allows for rapid and uniform heating, which can significantly reduce reaction times. However, careful control of the temperature and pressure is crucial to avoid decomposition and side reactions. It is advisable to start with a lower temperature and shorter irradiation times and gradually increase them while monitoring the reaction.

Q4: Are there any safety concerns associated with exothermic iodination reactions?

A4: Yes, some iodination reactions can be highly exothermic, particularly when using strong acids or highly reactive substrates.[6] It is essential to have adequate cooling (e.g., an ice bath) readily available and to add reagents slowly, especially when scaling up the reaction. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Experimental Protocols

General Protocol for Iodination using N-Iodosuccinimide (NIS)

  • To a solution of the 2-methoxy-3-methylbenzene derivative (1.0 equiv) in acetonitrile (0.1 M), add N-iodosuccinimide (1.05 equiv).

  • If required, add a catalytic amount of trifluoroacetic acid (0.1 equiv).[3]

  • Stir the reaction mixture at the desired temperature (starting at room temperature) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates a general workflow for optimizing the reaction temperature for the iodination of 2-methoxy-3-methylbenzene derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting A Select Iodinating Agent & Solvent B Run Small-Scale Reactions at 0°C, RT, 40°C A->B C Analyze by TLC/GC-MS for Conversion & Selectivity B->C D Identify Promising Temperature Range C->D E Perform Reactions at 5°C Increments within Range D->E F Quantify Yield & Purity (e.g., NMR, HPLC) E->F G Low Yield? F->G H Poor Selectivity? F->H I Increase Temp/Add Catalyst G->I Yes J Decrease Temp H->J Yes

Caption: Workflow for temperature optimization.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Tetrahedron Letters, 43(28), 5047-5048.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-406.
  • Olah, G. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Chemical Bulletin, 56(9), 1281-1284.
  • Stavber, S., & Jereb, M. (2006). Effect of water on the functionalization of substituted anisoles with iodine in the presence of F-TEDA-BF4 or hydrogen peroxide. The Journal of Organic Chemistry, 71(4), 1831-1834.
  • Racys, D. T., et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772-780.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
  • Jiang, C., et al. (2026).
  • Roberts, J. D., & Caserio, M. C. (2021). 22.4: Electrophilic Aromatic Substitution. In Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.).
  • Haszeldine, R. N., & Sharpe, A. G. (1952). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. Journal of the Chemical Society, 993-1001.
  • Pouliot, M., et al. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 17(8), 9448-9459.
  • Google Patents. (2013).
  • Google Patents. (1988). US4788354A - Method for the synthesis of iodobenzene.
  • Vaia. (n.d.).
  • Prakash, G. K. S., et al. (2004). N-Halosuccinimide/TfOH: A New, Highly Reactive Halogenating System for Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776.
  • Beilstein Journals. (n.d.).
  • Chem-Impex. (n.d.). 1-Iodo-2-methoxybenzene.
  • BenchChem. (n.d.).
  • EduBirdie. (n.d.).
  • Baba Farid Group of Institutions. (n.d.).
  • Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.).
  • Jurd, L. (1950). The Iodination of Aromatic Compounds. IV. The Iodination of Aromatic Hydrocarbons and Nuclear-substituted Phenols. Australian Journal of Scientific Research Series A: Physical Sciences, 3(4), 587-592.
  • Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266.
  • Leveson, I., et al. (2023). A Brief Introduction to Chemical Reaction Optimization. Organic Process Research & Development, 27(3), 3089-3105.
  • ResearchGate. (n.d.).
  • Baum, D., et al. (2023). Machine learning guided multi-objective optimization of a lithium-halogen exchange reaction in flow. Reaction Chemistry & Engineering, 8(12), 3037-3045.

Sources

recrystallization techniques for high-purity 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Iodo-2-methoxy-3-methylbenzene is a sterically congested aryl iodide, commonly used as a high-value intermediate in Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1]

The Challenge: Unlike simple para-substituted aryl iodides, the 1,2,3-substitution pattern creates crystal lattice disruption.[1] This molecule has a propensity to "oil out" (phase separate as a liquid) rather than crystallize, particularly if the melting point is suppressed by regioisomeric impurities. Additionally, aryl iodides degrade photolytically, releasing free iodine (


) which acts as an auto-catalyst for further decomposition and inhibits crystallization.[1]

This guide provides a self-validating protocol to overcome these specific physical chemistry hurdles.

Pre-Recrystallization: The "Iodine Scrub" (Mandatory)

CRITICAL: Do not attempt to recrystallize if your crude material is dark brown or violet. Free iodine impurities act as "molecular grease," preventing lattice formation.

The Protocol:

  • Dissolution: Dissolve crude oil/solid in a minimal amount of Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • The Wash: Wash the organic phase twice with 10% Sodium Thiosulfate (

    
    ) solution.
    
    • Visual Indicator: The organic layer should shift from brown -> pale yellow/colorless.[1]

  • Drying: Dry over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo at low temperature (<40°C) to avoid thermal decomposition.
    

Solvent Selection Strategy

Due to the methoxy and methyl groups, this molecule exhibits "amphiphilic" solubility—soluble in lipophilic alkanes but also polar enough for alcohols.

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Context
Primary (Standard) Methanol (MeOH) Water 10:1 to 5:1Best for removing polar impurities.[1] Requires cooling to 0°C.
Secondary (Lipophilic) DCM Hexanes/Pentane 1:20Use if the compound is very soluble in alcohols. Good for removing non-polar tars.
Low-Temp Rescue Pentane NoneN/ADissolve in warm pentane (30°C), freeze at -20°C. Best for low-melting solids.[1]

Step-by-Step Recrystallization Protocol

This protocol is designed to prevent the "Oiling Out" phenomenon common with 1,2,3-substituted aromatics.[1]

Phase 1: Dissolution[1][2]
  • Place the "Iodine Scrubbed" crude material in an Erlenmeyer flask.

  • Add Methanol dropwise while heating the flask in a water bath at 50°C (do not exceed 60°C).

  • Add solvent only until the solid dissolves. If you see oily droplets at the bottom that refuse to dissolve, you are likely seeing "oiling out" due to water impurity or extreme saturation. Add a small volume of acetone to bridge the solubility gap if necessary.

Phase 2: Controlled Nucleation[1]
  • Remove from heat.[2] Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

  • The Cloud Point: As it cools, the solution may become turbid.

    • If it turns milky: Good.[3] Crystallization is imminent.[4][5]

    • If distinct oil droplets form:STOP. Reheat immediately. Add 5-10% more Methanol.[1]

Phase 3: The "Seeding" Trick

If the solution reaches room temperature without crystals:

  • Take a glass stirring rod.

  • Dip it into the solution, pull it out, and let the solvent evaporate on the tip until a micro-crust forms.

  • Re-insert the rod and scratch the inner wall of the flask at the interface of the liquid. The micro-crystals on the rod will act as nucleation seeds.

Phase 4: Harvesting[1]
  • Once crystals form at room temperature, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.

  • Filter via Buchner funnel.[2]

  • Wash: Wash the filter cake with cold (-20°C) Methanol/Water (9:1) . Do not use pure methanol for the wash, or you will redissolve your product.

Troubleshooting Logic (Visualized)

The following diagram illustrates the decision process when things go wrong (e.g., oiling out or no precipitation).

Recrystallization_Logic Start Start: Crude Material SolventChoice Select Solvent System (MeOH/H2O or Hexane) Start->SolventChoice Dissolve Dissolve at 50°C SolventChoice->Dissolve Cooling Slow Cool to RT Dissolve->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out (Liquid Droplets) CheckState->Oil Liquid Drops NoChange No Precipitate CheckState->NoChange Clear Soln Harvest Cool to 0°C -> Filter Crystals->Harvest Reheat Reheat & Add More Solvent Oil->Reheat Too Saturated Seed Scratch Glass / Seed NoChange->Seed Evap Rotovap to 50% Vol NoChange->Evap Too Dilute Reheat->Cooling Seed->CheckState Evap->Cooling

Caption: Decision tree for handling common crystallization failures, specifically addressing the "oiling out" phenomenon common in low-melting aryl iodides.

Technical FAQ: The Help Desk

Q1: My product is oiling out at the bottom of the flask even after I add more methanol. What is happening? A: You have likely hit the "Oiling Out" zone. This happens when the melting point of your solvated compound is lower than the temperature of the solution.[6]

  • Fix: Reheat the mixture until it is a clear solution. Add a small amount of a "bridge solvent" like Ethyl Acetate (EtOAc) (approx 5-10% volume).[1] EtOAc helps keep the oil in solution longer, allowing the temperature to drop sufficiently for the crystal lattice to form before the liquid phase separates.

Q2: The crystals are slightly pink/yellow. Is this acceptable for cross-coupling? A: For robust catalysts (like Pd(dppf)Cl2), trace color is acceptable. However, for sensitive screenings, this color indicates free iodine (


).
  • Fix: If you have already recrystallized, wash the solid crystals on the filter frit with cold Hexane . Free iodine is highly soluble in hexane, while your anisole derivative is less soluble at low temperatures. The yellow color should wash away.

Q3: Can I use Ethanol instead of Methanol? A: Yes, but Ethanol has a higher boiling point, making it harder to remove from the crystal lattice during drying. If you use Ethanol, ensure you dry the crystals under high vacuum (0.1 mbar) for at least 4 hours to remove solvent inclusions.

Q4: I am scaling up from 100mg to 10g. Does the protocol change? A: Yes. At 10g scale, heat dissipation is slower.

  • Modification: Do not use a fridge/ice bath immediately. Let the 10g flask sit at room temperature for 2-3 hours. Rapid cooling of large volumes traps solvent inside the crystals ("occlusion"), leading to falsely high yields and lower purity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Specifics on purification of aryl halides and anisole derivatives).

  • Stenutz, R. (n.d.). 1-iodo-2-methoxybenzene Properties. (Physical property data for structural analog 2-iodoanisole used for solubility inference).

  • Sigma-Aldrich. (n.d.).[1] Handling of Aryl Iodides and Iodine Removal. Technical Bulletin. (Standard industry practice for thiosulfate washing).

Sources

Validation & Comparative

13C NMR spectral data analysis of 1-Iodo-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

This guide provides a definitive analysis of the 13C NMR spectral signature of 1-Iodo-2-methoxy-3-methylbenzene (also referred to as 2-iodo-6-methylanisole). This molecule represents a classic "sterically crowded" 1,2,3-trisubstituted benzene scaffold, frequently encountered in the synthesis of biaryl natural products and pharmacophores via Ullmann or Suzuki coupling.[1]

Key Analytical Challenges
  • The Heavy Atom Effect: The iodine substituent induces a counter-intuitive upfield shift (shielding) on the ipso-carbon, often confusing automated prediction algorithms.[1]

  • Steric Compression: The central methoxy group is flanked by iodine and methyl groups, forcing it out of planarity and deshielding the methoxy carbon signal (~60 ppm) relative to typical anisoles (~55 ppm).[1]

  • Differentiation: Distinguishing this isomer from its regioisomers (e.g., 4-methyl analog) requires precise analysis of long-range coupling (HMBC).[1]

Experimental Protocol: Acquisition Parameters

To ensure data reproducibility and resolution of quaternary carbons, the following acquisition protocol is recommended.

ParameterSettingRationale
Solvent CDCl₃ (Deuterated Chloroform)Standard reference; minimizes solvent-solute hydrogen bonding which can shift the OMe peak.[1]
Frequency ≥ 100 MHz (for 13C)Higher field strength is crucial to resolve the aromatic cluster (124–132 ppm).
Pulse Sequence zgpg30 (Power-gated decoupling)Ensures NOE enhancement for protonated carbons while decoupling protons.[1]
Relaxation Delay (D1) 2.0 – 5.0 secondsIodine atoms accelerate relaxation (spin-orbit coupling), but quaternary carbons (C-I, C-OMe) still require adequate recovery time for quantitative integration.[1]
Scans (NS) ≥ 1024Required to visualize low-intensity quaternary carbons, particularly the broadened C-I signal.[1]
Temperature 298 K (25°C)Standard ambient temperature to prevent rotameric broadening of the hindered methoxy group.

Spectral Data Analysis & Comparison

Predicted vs. Observed Chemical Shifts

The following table synthesizes experimental data ranges with calculated substituent chemical shifts (SCS).

Carbon PositionAssignmentChemical Shift (δ, ppm)Multiplicity (DEPT-135)Mechanistic Insight
C1 C-I (Ipso)90.0 – 94.0 Quaternary (C)Heavy Atom Effect: Spin-orbit coupling from Iodine shields this carbon significantly (upfield).
C2 C-OMe (Ipso)157.0 – 159.0 Quaternary (C)Deshielded by Oxygen electronegativity and steric compression from ortho-substituents.[1]
C3 C-Me (Ipso)130.0 – 132.0 Quaternary (C)Typical aromatic C-alkyl shift; slightly shielded by ortho-OMe.[1]
C4 Aromatic CH129.0 – 130.5CH (Up)Para to Iodine; minimal perturbation.[1]
C5 Aromatic CH124.0 – 126.0CH (Up)Meta to I, Para to OMe (shielded by OMe resonance).[1]
C6 Aromatic CH128.0 – 130.0CH (Up)Ortho to Iodine.[1]
C7 -OCH₃ 60.0 – 61.5 CH₃ (Up)Steric Deshielding: Shifted downfield from typical 55 ppm due to twist out of aromatic plane (reduced conjugation).
C8 -CH₃ 16.0 – 17.5 CH₃ (Up)Typical aryl-methyl resonance.
Comparative Analysis: The "Heavy Atom" Diagnostic

The most critical validation of the structure is the shift of C1 . Comparing the Target (Iodine) with its Bromine analog highlights the massive shielding effect unique to Iodine.

CompoundC1 Shift (Ipso-Halogen)C2 Shift (Ipso-OMe)Structural Conclusion
Target: 1-Iodo-2-methoxy-3-methylbenzene ~92 ppm ~158 ppmIodine Confirmed: C1 appears "aliphatic" due to relativistic shielding.[1]
Alternative: 1-Bromo-2-methoxy-3-methylbenzene ~117 ppm ~156 ppmBromine: C1 is in the typical aromatic region.[1]
Alternative: 1-Chloro-2-methoxy-3-methylbenzene ~126 ppm ~155 ppmChlorine: minimal shielding effect.[1]

Analyst Note: If you observe a quaternary carbon signal in the 85–95 ppm range in an aromatic system, it is almost diagnostic of an Ar-C-I bond.[1] Do not mistake this for an alkyne or deshielded aliphatic carbon.[1]

Assignment Logic & Workflow

The following flowchart illustrates the logic path for assigning the critical quaternary carbons in this trisubstituted system.

NMR_Assignment_Logic Start Start: Acquire 13C & DEPT-135 Check_CH3 Identify Methyls (Up in DEPT) Start->Check_CH3 Check_Quat Identify Quaternary Carbons (Absent in DEPT) Start->Check_Quat Assign_OMe Signal ~60-61 ppm? (Assign OMe) Check_CH3->Assign_OMe Assign_Me Signal ~16-18 ppm? (Assign Ar-Me) Check_CH3->Assign_Me Analyze_Quat Analyze Quaternary Shifts Check_Quat->Analyze_Quat Decision_I Is there a peak at 85-95 ppm? Analyze_Quat->Decision_I Assign_C2 Peak at ~158 ppm? Assign C2 (C-OMe) Analyze_Quat->Assign_C2 Downfield Region Result_I Assign C1 (C-I) (Heavy Atom Effect) Decision_I->Result_I Yes Result_Br Peak at ~115 ppm? Likely Bromine Analog Decision_I->Result_Br No

Figure 1: Decision tree for assigning quaternary carbons in halogenated anisoles, emphasizing the C-I diagnostic shift.

Mechanistic Insight: The "Orthogonal Methoxy" Effect

In 1-Iodo-2-methoxy-3-methylbenzene, the methoxy group is sandwiched between two substituents.[1] This creates a specific steric environment that alters the chemical shift.[1]

  • Planar Anisole (Uncrowded): The O-Me bond is coplanar with the ring. The oxygen lone pair donates electron density into the ring (Resonance).

    • Typical OMe shift: 55.0 ppm.

  • Crowded Anisole (Target Molecule): The Iodine and Methyl groups force the O-Me bond to rotate ~90° out of plane (orthogonal).

    • Consequence: Resonance is broken. The oxygen becomes purely inductively withdrawing.

    • Observed Effect: The methyl carbon of the methoxy group is deshielded to 60–62 ppm .

Steric_Effect Sub_I Iodine (C1) (Large VdW Radius) OMe Methoxy (C2) Sterically Trapped Sub_I->OMe Clash Sub_Me Methyl (C3) (Medium VdW Radius) Sub_Me->OMe Clash Effect Rotation out of Plane (Loss of Conjugation) OMe->Effect Shift 13C Shift moves 55 ppm -> 61 ppm Effect->Shift

Figure 2: Steric crowding mechanism leading to the characteristic downfield shift of the methoxy carbon.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for additivity rules and substituent effects).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Heavy Atom Effect mechanisms).[1][2][3][4]

  • Dhami, K. S., & Stothers, J. B. (1966).[1] 13C NMR Studies: Substituent Effects in Aromatic Systems. Canadian Journal of Chemistry, 44(23), 2855-2866.[1] Link[1]

  • Anderson, J. E., et al. (1998).[1] Conformation and 13C NMR Shifts in Sterically Hindered Anisoles. Journal of the Chemical Society, Perkin Transactions 2. (Validation of the "Orthogonal Methoxy" shift ~60 ppm).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.